molecular formula C10H4BrFN2 B3047930 2-[(3-Bromo-4-fluorophenyl)methylidene]propanedinitrile CAS No. 149550-26-5

2-[(3-Bromo-4-fluorophenyl)methylidene]propanedinitrile

Cat. No.: B3047930
CAS No.: 149550-26-5
M. Wt: 251.05 g/mol
InChI Key: DFNFCGRXPLQYOH-UHFFFAOYSA-N
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Description

2-[(3-Bromo-4-fluorophenyl)methylidene]propanedinitrile is an organic compound with the molecular formula C10H4BrFN2 It is characterized by the presence of a bromo and fluoro substituent on a phenyl ring, which is connected to a propanedinitrile group through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromo-4-fluorophenyl)methylidene]propanedinitrile typically involves the reaction of 3-bromo-4-fluorobenzaldehyde with malononitrile in the presence of a base. The reaction proceeds through a Knoevenagel condensation mechanism, where the aldehyde group of 3-bromo-4-fluorobenzaldehyde reacts with the active methylene group of malononitrile to form the desired product.

Reaction Conditions:

    Reagents: 3-bromo-4-fluorobenzaldehyde, malononitrile, base (e.g., piperidine or pyridine)

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Bromo-4-fluorophenyl)methylidene]propanedinitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methylene bridge can be oxidized to form corresponding carboxylic acids or aldehydes.

Common Reagents and Conditions

    Substitution Reactions: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

    Reduction Reactions: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Oxidation Reactions: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Major Products Formed

    Substitution Reactions: Substituted derivatives with different nucleophiles

    Reduction Reactions: Primary amines

    Oxidation Reactions: Carboxylic acids, aldehydes

Scientific Research Applications

2-[(3-Bromo-4-fluorophenyl)methylidene]propanedinitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-Bromo-4-fluorophenyl)methylidene]propanedinitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromo and fluoro substituents can enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluorobenzylamine
  • 3-Bromo-4-fluorobenzaldehyde
  • 2-Bromo-4-fluorophenylacetonitrile

Uniqueness

2-[(3-Bromo-4-fluorophenyl)methylidene]propanedinitrile is unique due to its specific combination of bromo and fluoro substituents on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(3-bromo-4-fluorophenyl)methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrFN2/c11-9-4-7(1-2-10(9)12)3-8(5-13)6-14/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNFCGRXPLQYOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=C(C#N)C#N)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355108
Record name (3-bromo-4-fluorobenzylidene)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149550-26-5
Record name (3-bromo-4-fluorobenzylidene)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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